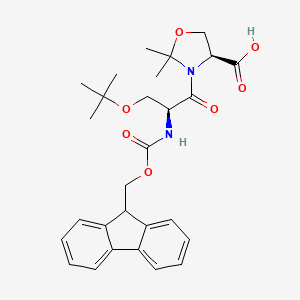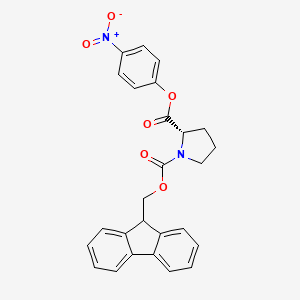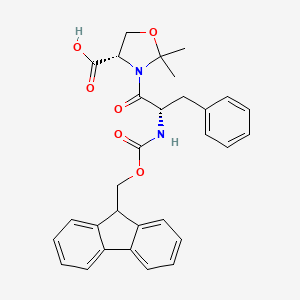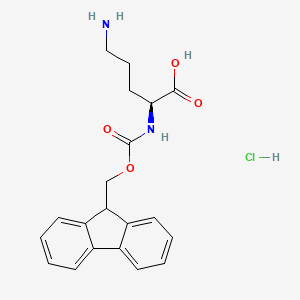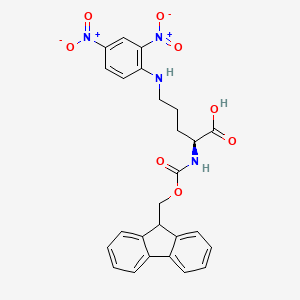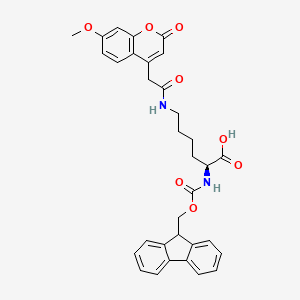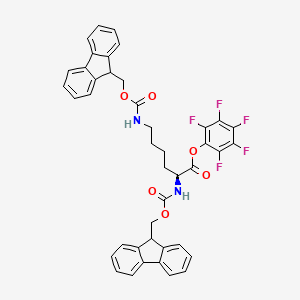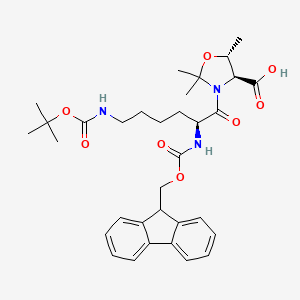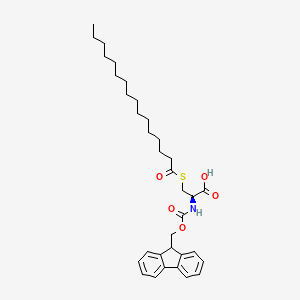
Fmoc-l-cys(palm)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Cysteine(palmitoyl)-OH is a derivative of L-cysteine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a palmitoyl group. This compound is primarily used in peptide synthesis, where the Fmoc group protects the amino group of cysteine, and the palmitoyl group provides hydrophobic properties, enhancing the compound’s utility in various biochemical applications .
Mechanism of Action
Target of Action
Fmoc-L-Cys(Palm)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the synthesis of peptide sequences .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound facilitates the formation of peptide bonds, which are essential for creating the primary structure of proteins . The downstream effects include the synthesis of complex disulfide-rich peptides and proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the specific conditions of the peptide synthesis process . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the pH, temperature, and the presence of other compounds in the reaction .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences . These sequences can then be used in the production of proteins, facilitating various biological processes. The compound’s action also enables the synthesis of complex disulfide-rich peptides, which have significant applications in biological research and drug development .
Action Environment
The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other compounds . For instance, the compound is optimal at neutral pH for native chemical ligation (NCL) conditions .
Biochemical Analysis
Biochemical Properties
Fmoc-l-cys(palm)-oh participates in various biochemical reactions due to its inherent properties. It interacts with enzymes, proteins, and other biomolecules, contributing to the formation of complex structures . The Fmoc moiety promotes the association of building blocks due to its hydrophobicity and aromaticity .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It can affect the self-assembly of biomolecular building blocks, which is crucial for cell structure and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group can form π-π interactions, promoting the self-assembly of biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . Information on the product’s stability, degradation, and long-term effects on cellular function is crucial for understanding its role in biochemical processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cysteine(palmitoyl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using the Fmoc group. This is achieved by reacting L-cysteine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Industrial Production Methods: Industrial production of Fmoc-L-Cysteine(palmitoyl)-OH follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the synthesis process .
Types of Reactions:
Oxidation: The thiol group in Fmoc-L-Cysteine(palmitoyl)-OH can undergo oxidation to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: Disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide), allowing further functionalization of the amino group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide for Fmoc deprotection
Major Products:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected amino group ready for further reactions
Scientific Research Applications
Fmoc-L-Cysteine(palmitoyl)-OH has diverse applications in scientific research:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and modifications.
Bioconjugation: The palmitoyl group enhances the hydrophobicity of peptides, aiding in membrane association and protein-protein interactions studies.
Biomaterials: Utilized in the development of bio-inspired materials due to its self-assembly properties.
Comparison with Similar Compounds
Fmoc-L-Cysteine: Lacks the palmitoyl group, making it less hydrophobic.
Fmoc-L-Cysteine(methyl): Contains a methyl group instead of a palmitoyl group, resulting in different hydrophobic properties
Uniqueness:
Hydrophobicity: The palmitoyl group in Fmoc-L-Cysteine(palmitoyl)-OH provides unique hydrophobic properties, enhancing its utility in membrane-associated studies and drug delivery systems.
Versatility: The combination of Fmoc protection and palmitoylation allows for versatile applications in peptide synthesis and bioconjugation
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVQOYPTIAPEAG-HKBQPEDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



